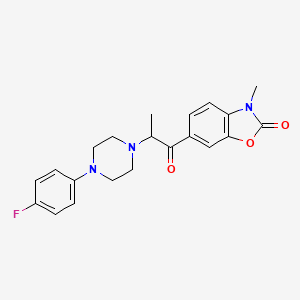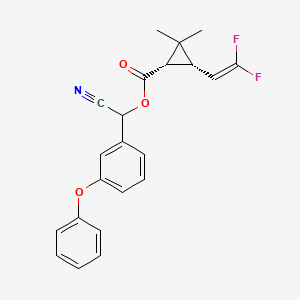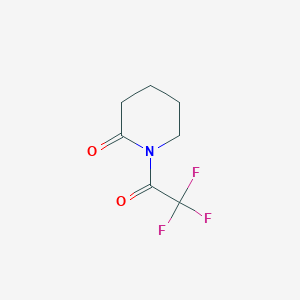![molecular formula C14H23N5O7S B13411467 3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)
3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxytryptamine Creatinine Sulfate is a compound that combines the properties of 6-hydroxytryptamine, a derivative of tryptamine, and creatinine sulfate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxytryptamine Creatinine Sulfate typically involves the reaction of 6-hydroxytryptamine with creatinine sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of 6-Hydroxytryptamine Creatinine Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented at various stages of production to maintain consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxytryptamine Creatinine Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its original hydroxytryptamine form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxytryptamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Hydroxytryptamine Creatinine Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in neurology and psychiatry.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-Hydroxytryptamine Creatinine Sulfate involves its interaction with serotonin receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the effects of serotonin. This interaction leads to various physiological responses, including modulation of mood, cognition, and behavior. The compound primarily targets the 5-HT2A receptor, which is involved in numerous neurological processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxytryptamine Creatinine Sulfate: Another tryptamine derivative with similar properties.
6-Hydroxyindole: Shares the hydroxyindole moiety but lacks the creatinine sulfate component.
N-(3,5-Dihydroxybenzoyl)-6-hydroxytryptamine: A compound with enhanced tyrosinase inhibitory activity.
Uniqueness
6-Hydroxytryptamine Creatinine Sulfate is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both hydroxytryptamine and creatinine sulfate moieties allows it to interact with multiple molecular targets and pathways, making it a versatile compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C14H23N5O7S |
|---|---|
Peso molecular |
405.43 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H9N3O2.H2O4S/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;1-7(4(5)6)2-3(8)9;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4) |
Clave InChI |
XDPUECBTPOKQKJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=N)N.C1=CC2=C(C=C1O)NC=C2CCN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)



![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)

